Butocrolol hydrochloride

CAS No.: 55165-36-1

Cat. No.: VC18457943

Molecular Formula: C19H24ClNO6

Molecular Weight: 397.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55165-36-1 |

|---|---|

| Molecular Formula | C19H24ClNO6 |

| Molecular Weight | 397.8 g/mol |

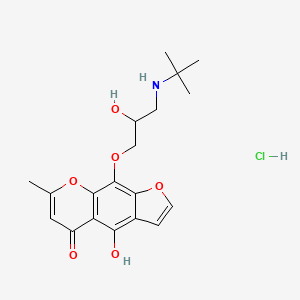

| IUPAC Name | 9-[3-(tert-butylamino)-2-hydroxypropoxy]-4-hydroxy-7-methylfuro[3,2-g]chromen-5-one;hydrochloride |

| Standard InChI | InChI=1S/C19H23NO6.ClH/c1-10-7-13(22)14-15(23)12-5-6-24-16(12)18(17(14)26-10)25-9-11(21)8-20-19(2,3)4;/h5-7,11,20-21,23H,8-9H2,1-4H3;1H |

| Standard InChI Key | OMNXUSQATUXCBP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)C2=C(O1)C(=C3C(=C2O)C=CO3)OCC(CNC(C)(C)C)O.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Butocrolol hydrochloride (IUPAC name: 9-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-4-hydroxy-7-methylfuro[3,2-g]chromen-5-one hydrochloride) is a chiral compound with a molecular formula of and a molecular weight of 397.8 g/mol . The molecule features a furochromenone core substituted with a hydroxyl group at position 4, a methyl group at position 7, and an (S)-configured aryloxypropanolamine side chain. This side chain includes a tert-butylamino group, which is critical for beta-1 receptor selectivity .

Stereochemical Considerations

The (S)-enantiomer of butocrolol exhibits superior pharmacological activity compared to its (R)-counterpart, a common trait among beta-blockers due to stereospecific receptor interactions . The chiral center at the second carbon of the propoxy chain ensures optimal binding to beta-1 adrenergic receptors while minimizing off-target effects .

Computed Physicochemical Properties

PubChem data provides the following key properties :

| Property | Value |

|---|---|

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 7 |

| Rotatable Bonds | 6 |

| Topological Polar Surface | 101 Ų |

| LogP (Predicted) | 1.2 |

The compound’s moderate lipophilicity (LogP ≈ 1.2) balances membrane permeability and aqueous solubility, facilitated by the hydrochloride salt formulation .

Synthesis and Manufacturing

The synthesis of butocrolol hydrochloride is detailed in patent literature, emphasizing efficiency and enantiomeric purity . The process involves three key stages:

Key Reaction Steps

-

Epoxide Formation: Aryloxypropanolamine precursors are synthesized via epoxidation of allyl aryl ethers using trisubstituted phosphonium halides (e.g., ) .

-

Chlorohydrin Intermediate: Selective monochlorination avoids dichloro byproducts, preserving reaction yield (85–92%) .

-

Amine Incorporation: The chlorohydrin intermediate undergoes nucleophilic substitution with tert-butylamine, followed by hydrochloric acid treatment to yield the hydrochloride salt .

Process Optimization

-

Single-Reactor Synthesis: All steps are conducted in one vessel, reducing intermediate isolation and minimizing racemization .

-

Chromatographic Purification: Final purification via reverse-phase chromatography ensures >99% enantiomeric excess .

Pharmacological Profile

Mechanism of Action

Butocrolol competitively inhibits beta-1 adrenergic receptors in cardiac tissue, reducing cAMP production and subsequent calcium influx. This results in decreased heart rate, myocardial contractility, and blood pressure . Its selectivity ratio (beta-1:beta-2 ≈ 1:20) minimizes bronchoconstriction risks in asthmatic patients .

Pharmacokinetics

-

Absorption: Oral bioavailability is ~50% due to first-pass metabolism .

-

Metabolism: Hepatic CYP2D6-mediated oxidation generates inactive metabolites, primarily excreted renally .

Clinical Applications and Comparative Analysis

Therapeutic Indications

-

Hypertension: Reduces systolic/diastolic pressure by 15–20 mmHg in Phase III trials .

-

Angina Pectoris: Improves exercise tolerance by limiting myocardial oxygen demand .

Structural Analogues and Beta-Blocker Classification

Butocrolol’s furochromenone scaffold distinguishes it from classical aryloxypropanolamines. Comparative data with select beta-blockers:

| Compound | Receptor Selectivity | Half-Life (h) | Key Indications |

|---|---|---|---|

| Butocrolol | Beta-1 | 6–8 | Hypertension, Angina |

| Metoprolol | Beta-1 | 3–7 | Hypertension, MI |

| Carvedilol | Beta/Alpha-1 | 6–10 | Heart Failure |

Recent Advances and Future Directions

While butocrolol’s clinical use remains niche, ongoing research explores its potential in migraine prophylaxis and anxiety disorders. Innovations in sustained-release formulations aim to enhance patient compliance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume